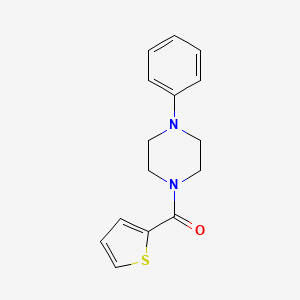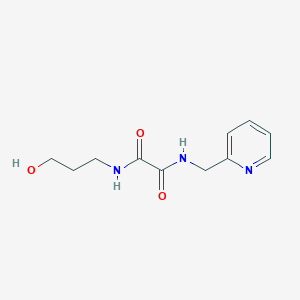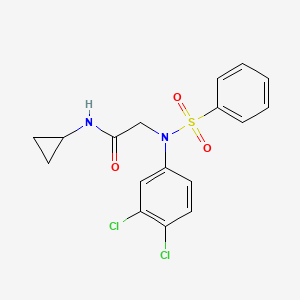![molecular formula C13H11N3OS B5142220 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile, also known as PTEB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTEB belongs to the class of benzonitrile derivatives, which have been found to possess various biological activities.
作用机制
The mechanism of action of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to activate the AMPK pathway, which is involved in glucose and lipid metabolism. In Alzheimer's disease research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to inhibit the JNK pathway, which is involved in neuronal apoptosis.
Biochemical and Physiological Effects
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to have various biochemical and physiological effects in animal models. In cancer research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to reduce tumor growth and increase apoptosis in cancer cells. In diabetes research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain.
实验室实验的优点和局限性
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has several advantages for lab experiments, including its high purity and stability. However, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.
未来方向
There are several future directions for 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile research, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile in animal models.
3. Exploration of the potential of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile as a therapeutic agent for other diseases, such as Parkinson's disease and cardiovascular disease.
4. Development of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile derivatives with improved solubility and bioavailability.
5. Investigation of the potential of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile as a tool for chemical biology research.
Conclusion
In conclusion, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile is a promising chemical compound with potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile as a therapeutic agent and to develop more effective derivatives.
合成方法
The synthesis of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile involves the reaction of 2-(2-pyrimidinylthio)ethanol with 4-bromobenzonitrile in the presence of a base. This reaction yields 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile as a yellow solid with a purity of over 95%. The yield of 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学研究应用
4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been found to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, 4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain.
属性
IUPAC Name |
4-(2-pyrimidin-2-ylsulfanylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-10-11-2-4-12(5-3-11)17-8-9-18-13-15-6-1-7-16-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTATYATHQCOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCOC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrimidin-2-ylsulfanylethoxy)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)


![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)